ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate
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Overview
Description
Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate is a complex organic compound with a unique structure that includes a thiepan ring, an amino group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiepan ring, which can be synthesized through a cyclization reaction involving sulfur-containing precursors. The amino group is then introduced via an amination reaction, followed by the attachment of the phenylacetate moiety through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The thiepan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiepan ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate can be compared with other similar compounds, such as:
Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylpropanoate: Similar structure but with a propanoate moiety instead of phenylacetate.
Mthis compound: Similar structure but with a methyl ester instead of ethyl ester.
Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-(4-methylphenyl)acetate: Similar structure but with a methyl-substituted phenyl ring.
Properties
IUPAC Name |
ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-2-20-16(18)15(13-7-4-3-5-8-13)17-14-9-6-11-21(19)12-10-14/h3-5,7-8,14-15,17H,2,6,9-12H2,1H3/t14?,15-,21?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJALMCJPGUWXEX-FAGJFJLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2CCCS(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)NC2CCCS(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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